7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
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Overview
Description
7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique tricyclic structure. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide typically involves multiple steps, starting from readily available precursors. The synthetic route may include:
Formation of the Tricyclic Core: This step involves the construction of the tricyclic framework through cyclization reactions. Common reagents used in this step include cyclizing agents such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).
Introduction of Functional Groups: Subsequent steps involve the introduction of various functional groups, such as the hydroxypropyl and pyridinylmethyl groups. This can be achieved through nucleophilic substitution reactions using appropriate alkylating agents.
Final Modifications:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, leading to the formation of aldehyde or carboxylic acid derivatives.
Reduction: Reduction reactions can target the imino group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyridinylmethyl group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Nucleophiles: Alkyl halides, amines.
Major Products
Oxidation Products: Aldehydes, carboxylic acids.
Reduction Products: Amines.
Substitution Products: Various alkylated or aminated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, the compound is studied for its potential interactions with biomolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a candidate for studying enzyme mechanisms and protein-ligand interactions.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases due to its ability to interact with specific molecular targets in the body.
Industry
In the industrial sector, the compound could be used in the development of new pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties may also make it suitable for use in advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of 7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or covalent bonding, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-2-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
- 7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide
Uniqueness
The uniqueness of 7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide lies in its specific substitution pattern and the presence of the pyridin-3-ylmethyl group. This particular arrangement of functional groups can result in distinct biological activities and chemical reactivity compared to its analogs.
This detailed overview provides a comprehensive understanding of the compound, its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C22H22N6O3 |
---|---|
Molecular Weight |
418.4 g/mol |
IUPAC Name |
7-(3-hydroxypropyl)-6-imino-11-methyl-2-oxo-N-(pyridin-3-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C22H22N6O3/c1-14-5-3-8-28-19(14)26-20-17(22(28)31)11-16(18(23)27(20)9-4-10-29)21(30)25-13-15-6-2-7-24-12-15/h2-3,5-8,11-12,23,29H,4,9-10,13H2,1H3,(H,25,30) |
InChI Key |
FFYJFFGLUNMJQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCO)C(=O)NCC4=CN=CC=C4 |
Origin of Product |
United States |
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